molecular formula C13H19NO3 B1277016 [3-(2-Morpholinoethoxy)phenyl]methanol CAS No. 857284-07-2

[3-(2-Morpholinoethoxy)phenyl]methanol

Cat. No.: B1277016
CAS No.: 857284-07-2
M. Wt: 237.29 g/mol
InChI Key: DZHYOLUKMGNRTO-UHFFFAOYSA-N
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Description

[3-(2-Morpholinoethoxy)phenyl]methanol: is an organic compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol . This compound is known for its unique properties and is primarily used in scientific experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Morpholinoethoxy)phenyl]methanol typically involves the reaction of 3-hydroxybenzaldehyde with 2-chloroethylmorpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the benzaldehyde reacts with the chloroethylmorpholine to form the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial synthesis include sodium hydroxide as a base and ethanol as a solvent.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(2-Morpholinoethoxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the morpholinoethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are commonly used.

    Substitution: Reagents like sodium hydride and potassium carbonate are used under basic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, [3-(2-Morpholinoethoxy)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology: In biological research, this compound is used to study the effects of morpholinoethoxy groups on biological systems. It is often used in the development of new drugs and therapeutic agents.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of new pharmaceuticals and as a reference compound in drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of [3-(2-Morpholinoethoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The morpholinoethoxy group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

  • [3-(2-Piperidinoethoxy)phenyl]methanol
  • [3-(2-Pyrrolidinoethoxy)phenyl]methanol
  • [3-(2-Azidoethoxy)phenyl]methanol

Comparison:

  • [3-(2-Piperidinoethoxy)phenyl]methanol: Similar structure but contains a piperidine ring instead of a morpholine ring. This difference can affect its reactivity and biological activity.
  • [3-(2-Pyrrolidinoethoxy)phenyl]methanol: Contains a pyrrolidine ring, which can lead to different chemical and biological properties compared to the morpholine ring.
  • [3-(2-Azidoethoxy)phenyl]methanol: Contains an azido group, which can significantly alter its reactivity and potential applications.

Uniqueness: The presence of the morpholinoethoxy group in [3-(2-Morpholinoethoxy)phenyl]methanol imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

[3-(2-morpholin-4-ylethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c15-11-12-2-1-3-13(10-12)17-9-6-14-4-7-16-8-5-14/h1-3,10,15H,4-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHYOLUKMGNRTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428204
Record name [3-(2-Morpholinoethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857284-07-2
Record name [3-(2-Morpholinoethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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